molecular formula C17H29N3OS2 B2663570 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 474621-50-6

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2663570
CAS No.: 474621-50-6
M. Wt: 355.56
InChI Key: ZSMBRWHFLVRNOQ-UHFFFAOYSA-N
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Description

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule of significant interest in agricultural chemistry research, primarily investigated for its potential as an antifungal agent. This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold recognized for its diverse biological activities. Its research value stems from its targeted action against phytopathogenic fungi, which pose a substantial threat to global crop yields. The molecule's mechanism of action is under active investigation but is associated with the disruption of fungal cell membrane integrity and function. Studies focusing on structural analogs suggest that the incorporation of the lipophilic 4-butylcyclohexanecarboxamide moiety and the sec-butylthio side chain is critical for enhancing permeability and bioactivity against fungal pathogens [https://doi.org/10.3390/molecules25010173]. Research utilizing this compound is pivotal for understanding structure-activity relationships (SAR) within this chemical class, aiding in the rational design of next-generation crop protection agents with improved efficacy and selectivity. Consequently, this compound serves as a valuable chemical tool for plant pathologists and medicinal chemists exploring novel modes of action to combat fungal resistance.

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-butylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS2/c1-4-6-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12(3)5-2/h12-14H,4-11H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMBRWHFLVRNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Sec-Butylthio Group: The sec-butylthio group can be introduced through a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group on the thiadiazole ring.

    Cyclohexanecarboxamide Formation: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and sec-butylthio group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Thiadiazole Substituent Cyclohexane/Benzamide Group Biological Activity (if reported) Reference ID
4-Butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide C₁₇H₂₈N₄OS₂ 376.55 5-(sec-butylthio) Butyl-cyclohexanecarboxamide Not explicitly reported N/A
BG57310 (4-butyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide) C₁₄H₂₃N₃O₃S₂ 345.48 5-(methylsulfonyl) Butyl-cyclohexanecarboxamide Research use only (activity unspecified)
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide C₁₆H₁₉N₃OS 309.41 5-(4-methylphenyl) Cyclohexanecarboxamide Not reported
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) C₂₉H₂₈N₆O₂S₂ 580.70 5-(N-cyclohexylamino) Bis-phenylmethanone Antibiofilm, antimicrobial
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) Variable ~350–400 5-((2-(piperidin-1-yl)ethyl)thio) Benzamide Acetylcholinesterase inhibition
Key Observations:
  • Substituent Effects: The sec-butylthio group in the target compound introduces steric bulk and moderate lipophilicity. Compounds with piperidine-ethylthio (e.g., 7a–7l) or N-cyclohexylamino (C1) substituents exhibit improved membrane permeability due to amine functionalities .
  • Core Modifications :
    • Replacing the thiadiazole core with oxadiazole () or triazole () alters electronic properties and bioactivity. For example, oxadiazole derivatives often show enhanced metabolic stability .
  • Molecular Weight and Drug-Likeness :
    • The target compound (MW 376.55) falls within the acceptable range for oral bioavailability, whereas larger bis-thiadiazoles like C1 (MW 580.70) may face challenges in absorption .

Biological Activity

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H20N4S2\text{C}_{13}\text{H}_{20}\text{N}_4\text{S}_2

This molecular structure includes:

  • A cyclohexane ring
  • A carboxamide group
  • A thiadiazole ring with a sec-butylthio substituent

Biological Activity Overview

The biological activity of compounds containing a thiadiazole moiety has been extensively studied. These compounds exhibit various pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies indicate that related compounds inhibit the growth of pathogenic bacteria and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways.

CompoundTarget OrganismEC50 (μg/ml)
This compoundXanthomonas axonopodisTBD
This compoundTrichoderma atrovirideTBD

Anticancer Activity

Thiadiazole derivatives have been reported to exhibit anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of tumor growth factors.

In a study evaluating the effects of similar compounds on cancer cell lines:

  • The compounds showed IC50 values indicating effective inhibition of cell proliferation.
CompoundCancer Cell LineIC50 (μM)
This compoundHeLa (cervical cancer)TBD
This compoundMCF7 (breast cancer)TBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or pathogen survival.
  • Cell Membrane Disruption : It may disrupt microbial membranes leading to cell lysis.
  • Signal Transduction Interference : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the potential applications of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound effectively reduced bacterial load in infected animal models.
  • Cancer Treatment : In vitro studies showed that the compound induced significant apoptosis in cancer cell lines through caspase activation.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C for thiadiazole ring formation), solvent polarity (e.g., DMF or THF for acylation steps), and reagent stoichiometry. Purification techniques like column chromatography or recrystallization using ethanol/water mixtures are critical for isolating high-purity products. Monitoring intermediate steps via TLC or HPLC ensures reaction progression .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the thiadiazole and cyclohexane rings. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For anticancer activity, cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves and IC₅₀ calculations guide potency assessments .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored to enhance target selectivity?

Systematic modifications to the sec-butylthio group or cyclohexane carboxamide moiety can be synthesized. Comparative bioactivity profiling (e.g., kinase inhibition assays) and molecular docking (using software like AutoDock Vina) identify critical interactions. For example, replacing the sec-butyl group with bulkier substituents may improve binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological data for thiadiazole derivatives?

Discrepancies in activity data may arise from assay conditions (e.g., pH, serum content). Replicating studies under standardized protocols (CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) clarify inconsistencies. Meta-analyses of published IC₅₀/MIC values across similar compounds also aid interpretation .

Q. How can computational methods predict pharmacokinetic properties and toxicity?

Tools like SwissADME predict logP (lipophilicity) and BBB permeability, while ProTox-II assesses hepatotoxicity. Molecular dynamics (MD) simulations (e.g., GROMACS) model compound stability in biological membranes. These methods prioritize derivatives with favorable ADMET profiles before in vivo testing .

Methodological Considerations

Q. What experimental approaches elucidate the mechanism of action against enzymatic targets?

Surface Plasmon Resonance (SPR) quantifies binding affinity to purified enzymes (e.g., COX-2 or β-lactamase). Competitive inhibition assays with fluorogenic substrates (e.g., Fluorescein-di-β-D-galactopyranoside) measure enzyme activity modulation. CRISPR-Cas9 knockout models validate target specificity in cellular contexts .

Q. How can researchers address solubility challenges in biological assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while logD measurements (octanol-water partitioning) guide structural tweaks, such as adding polar groups to the cyclohexane ring .

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